

# Thermodynamic Data for Manganese Dibromide (MnBr<sub>2</sub>): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Manganese bromide

CAS No.: 12738-03-3

Cat. No.: B078968

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## Executive Summary

Manganese(II) bromide (MnBr<sub>2</sub>) is a transition metal dihalide that has garnered significant attention across diverse scientific domains, ranging from 2D magnetic semiconductors and spintronics to hydrothermal geochemistry and homogeneous catalysis. Understanding the thermodynamic properties of MnBr<sub>2</sub>—including its standard enthalpy of formation, low-temperature heat capacity, and solvation thermodynamics—is critical for predicting its phase stability, magnetic ordering, and reactivity.

This whitepaper synthesizes the core thermodynamic data for MnBr<sub>2</sub> and provides field-proven, self-validating experimental protocols used to derive these parameters. By detailing the causality behind experimental choices, this guide equips researchers and drug development professionals with the authoritative grounding necessary to leverage MnBr<sub>2</sub> in advanced material synthesis and complexation studies.

## Core Thermodynamic Parameters

The macroscopic stability and reactivity of MnBr<sub>2</sub> are governed by its standard thermodynamic properties. In its solid state, MnBr<sub>2</sub> crystallizes in a trigonal P3̄m1 space group (CdI<sub>2</sub>-type

structure), featuring edge-sharing MnBr<sub>6</sub>octahedra[1]. The thermodynamic baseline for this phase is summarized in Table 1.

**Table 1: Standard Thermodynamic Properties of MnBr<sub>2</sub> (Solid, 298.15 K)**

| Property                       | Symbol             | Value        | Unit              | Method of Determination                          |
|--------------------------------|--------------------|--------------|-------------------|--|
| Standard Enthalpy of Formation | $\Delta_f H^\circ$ | -384.9       | kJ/mol            | Solution Calorimetry / Bomb Calorimetry[2][3][4] |
| Standard Entropy               | $S^\circ$          | 143.0        | J/(mol·K)         | Low-Temperature Adiabatic Calorimetry[5]         |
| Melting Point                  | $T_m$              | 971 (698 °C) | K                 | Differential Scanning Calorimetry (DSC)[5]       |
| Néel Temperature               | $T_N$              | 2.16         | K                 | Magnetic Susceptibility / Heat Capacity[5][6][7] |
| Density                        | $\rho$             | 4.385        | g/cm <sup>3</sup> | X-ray Crystallography / Pycnometry[5]            |

Note: The highly negative enthalpy of formation indicates a strong thermodynamic driving force for the formation of the crystalline solid from its constituent elements, typical of transition metal halides.

## Low-Temperature Thermodynamics & Magnetic Ordering

Because the  $Mn^{2+}$  ion possesses a high-spin  $d^5$  electronic configuration ( $S=5/2$ ),  $MnBr_2$  exhibits complex magnetic thermodynamics at cryogenic temperatures. Below its Néel temperature ( $T_N=2.16$  K),  $MnBr_2$  transitions into an antiferromagnetically ordered state[7][8]. This phase transition is accompanied by a sharp  $\lambda$ -type anomaly in its molar heat capacity ( $C_p$ ).

Accurately capturing this specific heat anomaly is crucial for determining the magnetic entropy ( $S_{mag}$ ) of the system, which theoretically approaches  $R\ln(2S+1)=R\ln(6)$ .

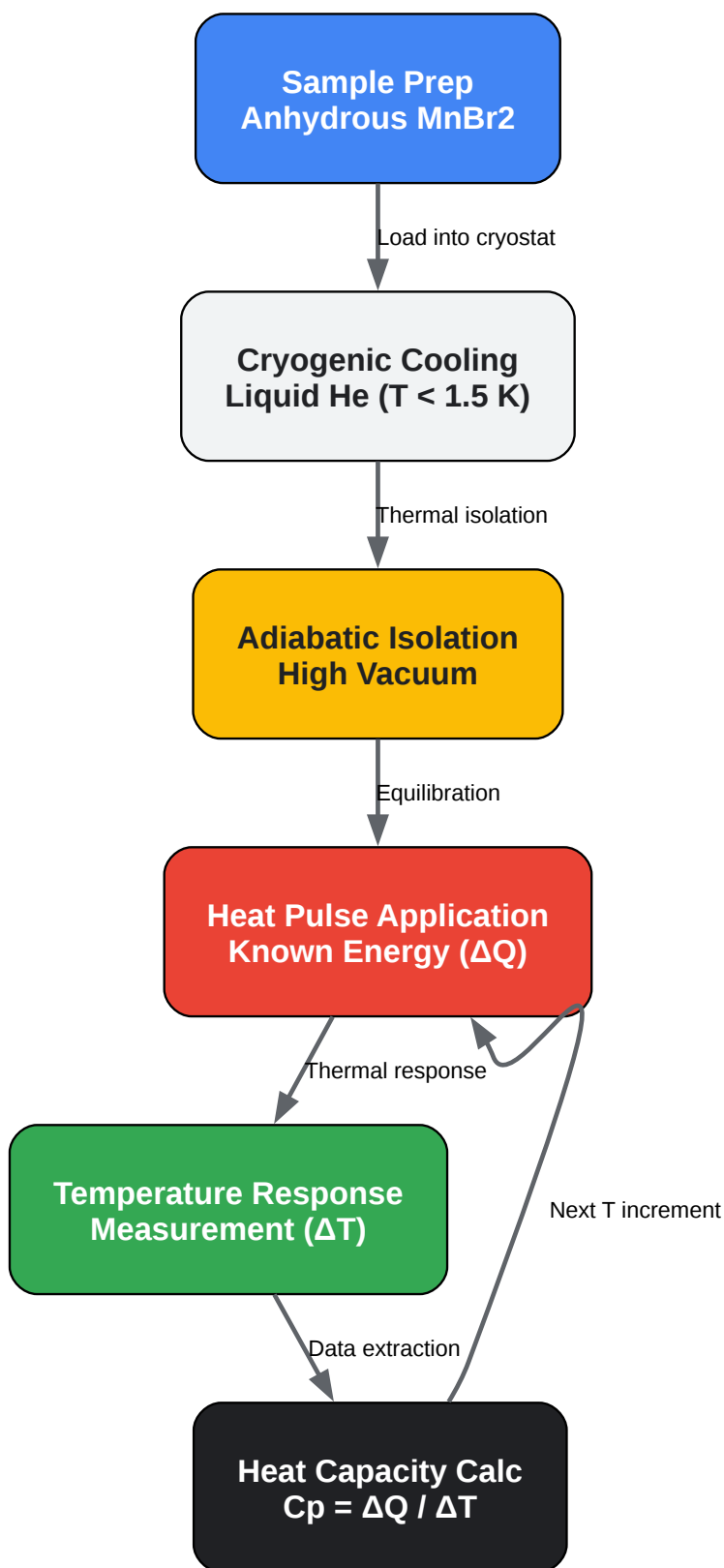
### Protocol 1: Adiabatic Calorimetry for Low-Temperature $C_p$ Determination

To prevent heat leaks and accurately measure the minute thermal responses at cryogenic temperatures, adiabatic calorimetry is the gold standard. The protocol relies on the absolute thermal isolation of the sample, ensuring that  $dQ=0$  with respect to the environment.

Step-by-Step Methodology:

- **Sample Preparation:** Synthesize and strictly dehydrate  $MnBr_2$  under a dynamic vacuum at  $200^\circ\text{C}$  to prevent hydrated phases (e.g.,  $MnBr_2 \cdot 4H_2O$ ), which possess different magnetic ordering temperatures ( $T_N \approx 2.12$  K)[9].
- **Cryostat Loading:** Seal the sample in a copper calorimetric vessel backfilled with a trace amount of helium gas to act as a thermal exchange medium, ensuring rapid internal thermal equilibration.
- **Adiabatic Shielding:** Suspend the vessel inside a high-vacuum chamber surrounded by actively controlled adiabatic shields. The temperature of the shields must dynamically track the sample temperature ( $\Delta T \approx 0$ ) to eliminate radiative and conductive heat transfer.
- **Heat Pulse Application:** Apply a precisely measured quantum of electrical energy ( $\Delta Q = I \cdot V \cdot t$ ) via a calibrated constantan heater wire wrapped around the vessel.

- Thermal Equilibration: Monitor the temperature response ( $\Delta T$ ) using a calibrated germanium resistance thermometer (GRT) suitable for the 1–10 K range.
- Data Extraction: Calculate the heat capacity as  $C_p = \Delta Q / \Delta T$ . Integrate  $C_p / T$  with respect to  $T$  to derive the standard entropy ( $S^\circ$ ) and isolate the magnetic entropy contribution.



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*Workflow for adiabatic calorimetry to determine low-temperature heat capacity.*

## High-Temperature Phase Transitions & Vaporization

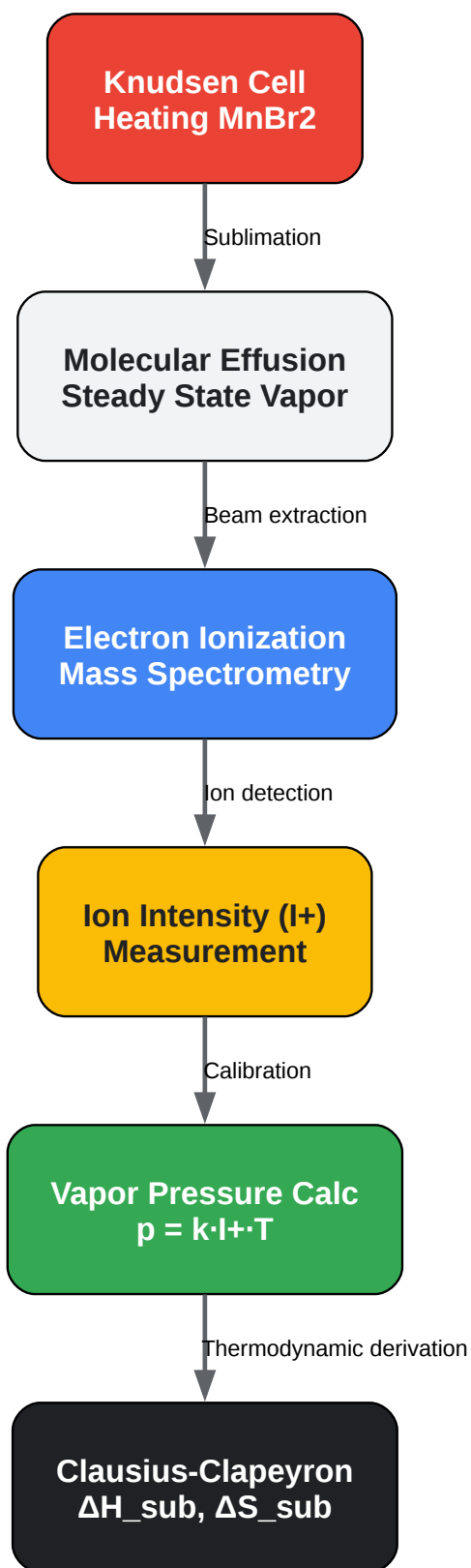
For applications involving chemical vapor deposition (CVD) or molecular beam epitaxy (MBE) of 2D MnBr<sub>2</sub> layers [10][11], the thermodynamics of vaporization are paramount. MnBr<sub>2</sub> sublimates at elevated temperatures, and its vapor pressure must be precisely mapped to control epitaxial growth rates.

### Protocol 2: Knudsen Effusion Mass Spectrometry (KEMS)

KEMS is utilized to determine the vapor pressure, enthalpy of sublimation ( $\Delta_{\text{sub}}H^\circ$ ), and entropy of sublimation ( $\Delta_{\text{sub}}S^\circ$ ). The causality of this method rests on the principle of molecular effusion: gas molecules escape through a microscopic orifice without disrupting the thermodynamic equilibrium inside the cell.

Step-by-Step Methodology:

- **Cell Loading:** Place crystalline MnBr<sub>2</sub> into a chemically inert Knudsen cell (e.g., alumina or platinum) featuring a precision-machined effusion orifice (diameter  $\leq 1$  mm).
- **High-Vacuum Heating:** Heat the cell in a high-vacuum chamber ( $< 10^{-7}$  mbar) to temperatures between 600 K and 900 K.
- **Molecular Beam Formation:** Allow the vaporized MnBr<sub>2</sub>(g) to effuse through the orifice, forming a molecular beam. The orifice must be small enough that the mean free path of the vapor molecules is much larger than the orifice diameter (Knudsen flow regime).
- **Ionization and Detection:** Intersect the molecular beam with an electron impact (EI) ionizer. The resulting ions (e.g., Mn<sup>+</sup>, MnBr<sup>+</sup>, MnBr<sub>2</sub><sup>+</sup>) are accelerated into a quadrupole mass spectrometer.
- **Thermodynamic Derivation:** Measure the ion intensity ( $I^+$ ). The partial pressure ( $p$ ) is proportional to  $I^+ \cdot T$ . Plot  $\ln(I^+ \cdot T)$  versus  $1/T$  (Clausius-Clapeyron relationship) to extract the enthalpy of sublimation from the slope.



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*Knudsen Effusion Mass Spectrometry (KEMS) logical data flow.*

## Solvation Thermodynamics & Complexation

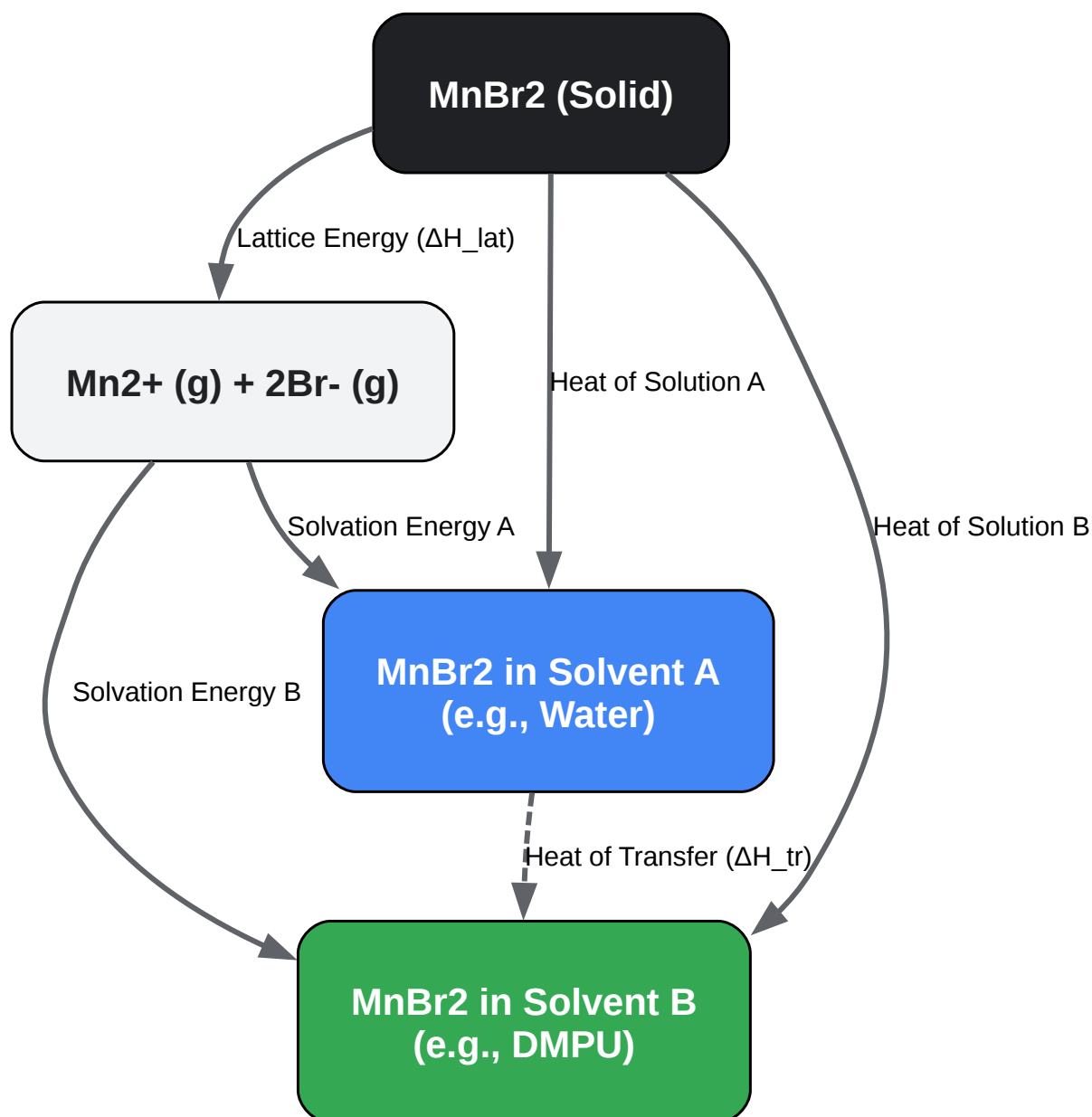
In drug development and homogeneous catalysis,  $\text{MnBr}_2$  is frequently utilized in solution. The thermodynamic parameters of solvation dictate the speciation of  $\text{Mn}^{2+}$  ions. For instance, in *N,N'*-dimethylpropyleneurea (dmpu),  $\text{MnBr}_2$  forms highly stable, distorted tetrahedral complexes ( $[\text{MnBr}_2(\text{dmpu})_2]$ ), driven by specific enthalpic and entropic contributions[12]. In hydrothermal fluids, the speciation shifts between octahedral and tetrahedral coordination depending on temperature and salinity[13].

### Protocol 3: Isothermal Titration Calorimetry (ITC) for Solvation

ITC directly measures the heat evolved or absorbed during the complexation of  $\text{MnBr}_2$  with solvent molecules or ligands, providing a self-validating thermodynamic profile ( $\Delta H$ ,  $\Delta G$ ,  $\Delta S$ , and binding stoichiometry  $n$ ).

#### Step-by-Step Methodology:

- **Baseline Stabilization:** Fill the reference cell with the pure solvent (e.g., dmpu or water) and the sample cell with a dilute  $\text{MnBr}_2$  solution. Allow the system to achieve thermal equilibrium at exactly 298.15 K.
- **Ligand Titration:** Inject precise aliquots of a ligand solution into the sample cell using a computer-controlled microsyringe.
- **Power Compensation:** The instrument dynamically adjusts the power required to maintain a zero temperature difference between the sample and reference cells. The integral of this power over time yields the heat of reaction ( $q$ ) for each injection.
- **Isotherm Modeling:** Plot the cumulative heat against the molar ratio of ligand to  $\text{Mn}^{2+}$ . Fit the data to an independent binding model to extract the binding affinity ( $K_a$ ) and enthalpy ( $\Delta H$ ). Entropy is subsequently calculated via  $\Delta G = -RT \ln K_a$  and  $\Delta G = \Delta H - T\Delta S$ .



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*Thermodynamic cycle for MnBr<sub>2</sub> solvation and transfer enthalpies.*

## Conclusion

The thermodynamic profiling of manganese dibromide ( $\text{MnBr}_2$ ) requires a multi-faceted experimental approach. From the ultra-low temperature adiabatic calorimetry required to probe its 2.16 K Néel transition[5], to the high-vacuum KEMS techniques used to map its sublimation[11], each protocol must be rigorously controlled to yield self-validating data. For researchers developing 2D magnetic materials or designing catalytic solvent systems, the standard enthalpies, specific heat capacities, and solvation energies detailed in this guide provide the foundational metrics necessary for predictive chemical engineering.

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